molecular formula C9H5ClF2N2O2S B14035442 1-(2,4-Difluorophenyl)-1H-pyrazole-4-sulfonyl chloride

1-(2,4-Difluorophenyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B14035442
M. Wt: 278.66 g/mol
InChI Key: KWHIYYOCZSZCIS-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It features a pyrazole ring substituted with a 2,4-difluorophenyl group and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Difluorophenyl)-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 1-(2,4-difluorophenyl)-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

    Starting Material: 1-(2,4-Difluorophenyl)-1H-pyrazole

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Reaction Conditions: The reaction is typically conducted at low temperatures to prevent side reactions and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Difluorophenyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonate Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

1-(2,4-Difluorophenyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Difluorophenyl)-1H-pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride.

    1-(2,4-Difluorophenyl)-1H-pyrazole-4-sulfonate: Contains a sulfonate group instead of a sulfonyl chloride.

Uniqueness

1-(2,4-Difluorophenyl)-1H-pyrazole-4-sulfonyl chloride is unique due to its high reactivity and versatility in synthetic applications. The presence of the 2,4-difluorophenyl group enhances its stability and reactivity compared to non-fluorinated analogs.

Properties

Molecular Formula

C9H5ClF2N2O2S

Molecular Weight

278.66 g/mol

IUPAC Name

1-(2,4-difluorophenyl)pyrazole-4-sulfonyl chloride

InChI

InChI=1S/C9H5ClF2N2O2S/c10-17(15,16)7-4-13-14(5-7)9-2-1-6(11)3-8(9)12/h1-5H

InChI Key

KWHIYYOCZSZCIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C=C(C=N2)S(=O)(=O)Cl

Origin of Product

United States

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